molecular formula C7H11NO2S B12091733 1-Oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one

1-Oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one

Cat. No.: B12091733
M. Wt: 173.24 g/mol
InChI Key: UVVFUXZBJUVUSC-UHFFFAOYSA-N
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Description

1-Oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one is an organic compound belonging to the class of benzothiazoles This compound is characterized by a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with cyclic ketones under acidic conditions to form the benzothiazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products of these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazoles, each with distinct chemical and physical properties.

Scientific Research Applications

1-Oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 1-Oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. These interactions often involve the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

    Benzothiazole: A simpler structure lacking the fused bicyclic system.

    2-Aminobenzothiazole: Contains an amino group, offering different reactivity.

    Benzothiazole-2-thiol: Features a thiol group, providing unique chemical properties.

Uniqueness: 1-Oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for a diverse range of chemical reactions and applications, setting it apart from simpler benzothiazole derivatives.

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

1-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H11NO2S/c9-7-5-3-1-2-4-6(5)11(10)8-7/h5-6H,1-4H2,(H,8,9)

InChI Key

UVVFUXZBJUVUSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)NS2=O

Origin of Product

United States

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